![molecular formula C15H18O B12543854 Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- CAS No. 652154-96-6](/img/structure/B12543854.png)
Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with an ethenyl and hexynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- typically involves multi-step reactions. One common method includes the use of organotin phosphate condensates in hexane, followed by refluxing with N,N-dimethylformamide dimethylacetale and acetic anhydride . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- exerts its effects involves its interaction with specific molecular targets. The ethenyl and hexynyl groups can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. These interactions can affect biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-ethenyl-4-ethyl-: Similar structure but with an ethyl group instead of a hexynyl group.
Benzene, 1-ethynyl-4-methyl-: Contains an ethynyl group instead of an ethenyl group.
Benzene, 1-hexynyl-: Features a hexynyl group but lacks the ethenyl substitution.
Uniqueness
Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- is unique due to the presence of both ethenyl and hexynyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
652154-96-6 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
oct-1-en-6-yn-3-yloxymethylbenzene |
InChI |
InChI=1S/C15H18O/c1-3-5-7-12-15(4-2)16-13-14-10-8-6-9-11-14/h4,6,8-11,15H,2,7,12-13H2,1H3 |
Clé InChI |
BETZAOPDVSUFGF-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCC(C=C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)
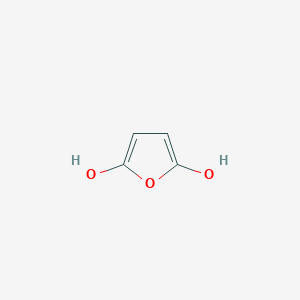


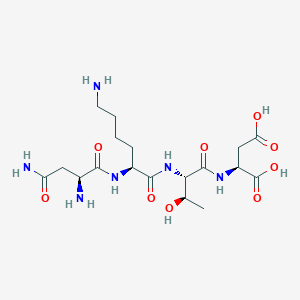
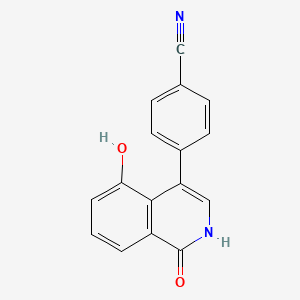
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
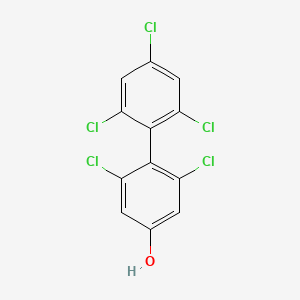
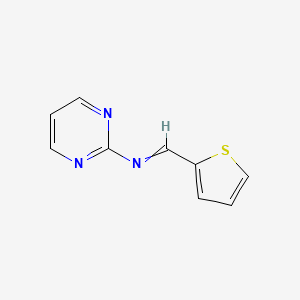

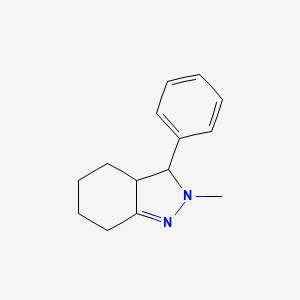
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

